molecular formula C19H17N3O B2703578 1-Phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea CAS No. 433250-32-9

1-Phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea

Cat. No.: B2703578
CAS No.: 433250-32-9
M. Wt: 303.365
InChI Key: LBFUDRGKCDTPGB-UHFFFAOYSA-N
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Description

1-Phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea is a synthetic organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group and a pyridinylmethyl group attached to a urea moiety. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, biology, and industrial applications.

Scientific Research Applications

1-Phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea has a wide range of applications in scientific research:

Future Directions

The future directions for the research and application of 1-Phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea derivatives could involve further exploration of their antiproliferative activity against different cancer cell lines . Additionally, other potential applications, such as their use as corrosion inhibitors , could be explored further.

Preparation Methods

The synthesis of 1-Phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea typically involves the reaction of aniline derivatives with isocyanates. One common method includes the reaction of 4-(pyridin-4-ylmethyl)aniline with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .

Chemical Reactions Analysis

1-Phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the phenyl or pyridinylmethyl groups, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the urea moiety, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds .

Comparison with Similar Compounds

1-Phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

1-phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c23-19(21-17-4-2-1-3-5-17)22-18-8-6-15(7-9-18)14-16-10-12-20-13-11-16/h1-13H,14H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFUDRGKCDTPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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